Sodium iodamide
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Overview
Description
It is particularly useful in imaging the uterus and fallopian tubes . The compound is known for its high iodine content, which makes it effective in blocking X-rays and providing clear imaging results.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium iodamide involves the iodination of a benzene ring, which can be achieved through substitution or addition reactions. The benzene ring is activated by electronegative groups, typically amine groups, to facilitate the iodination process . The reaction conditions often involve the use of iodine and a suitable solvent, with the reaction being carried out at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using large-scale reactors. The process involves the careful control of temperature, pressure, and the concentration of reactants to maximize yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the desired pharmaceutical grade compound.
Chemical Reactions Analysis
Types of Reactions
Sodium iodamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of iodine.
Reduction: Reduction reactions can convert the iodine atoms to lower oxidation states.
Substitution: The iodine atoms in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium thiosulfate, and halogenating agents like chlorine or bromine. The reactions are typically carried out in aqueous or organic solvents, with temperature and pH being carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield iodinated benzoic acids, while substitution reactions can produce halogenated derivatives of the original compound.
Scientific Research Applications
Sodium iodamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving iodine chemistry.
Biology: Employed in biological studies to investigate the effects of iodinated compounds on biological systems.
Industry: Utilized in the production of other iodinated compounds and in various industrial processes requiring iodine.
Mechanism of Action
The mechanism of action of Sodium iodamide involves its ability to block X-rays as they pass through the body. The iodine atoms in the compound absorb the X-rays, allowing body structures containing iodine to be delineated in contrast to those that do not contain iodine . This property makes it an effective contrast agent for imaging purposes. The compound is primarily excreted through the hepato-biliary system and concentrated in bile, which allows for the visualization of the gallbladder and biliary ducts .
Comparison with Similar Compounds
Similar Compounds
- Iohexol
- Iodixanol
- Ioversol
Comparison
The physicochemical properties, such as viscosity and osmolality, of these compounds can vary based on their chemical structures, iodine content, and ionic or non-ionic characteristics . Sodium iodamide’s specific formulation and iodine content make it particularly suitable for its intended medical applications.
Properties
CAS No. |
10098-82-5 |
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Molecular Formula |
C12H10I3N2NaO4 |
Molecular Weight |
649.92 g/mol |
IUPAC Name |
sodium;3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoate |
InChI |
InChI=1S/C12H11I3N2O4.Na/c1-4(18)16-3-6-8(13)7(12(20)21)10(15)11(9(6)14)17-5(2)19;/h3H2,1-2H3,(H,16,18)(H,17,19)(H,20,21);/q;+1/p-1 |
InChI Key |
SJOULNBNMIRTRG-UHFFFAOYSA-M |
Isomeric SMILES |
CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)[O-])I.[Na+] |
SMILES |
CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)[O-])I.[Na+] |
Canonical SMILES |
CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)[O-])I.[Na+] |
10098-82-5 | |
Synonyms |
Iodamide Iodamide Sodium Iodomiron Odiston Uromiro |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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